2-(1-methyl-1H-pyrazol-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

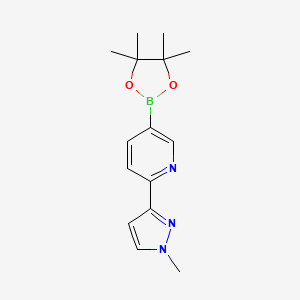

2-(1-Methyl-1H-pyrazol-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized heteroaromatic compound. Its structure combines a pyridine ring substituted with a pinacol boronate ester group at the 5-position and a 1-methylpyrazole moiety at the 2-position. This design makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing biaryl systems for pharmaceuticals and materials science . The compound is commercially available through Wuhan Xinxinjiali Biological Technology Co., Ltd., highlighting its industrial relevance .

Properties

IUPAC Name |

2-(1-methylpyrazol-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)11-6-7-12(17-10-11)13-8-9-19(5)18-13/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILBIHMMODRTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=NN(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-methyl-1H-pyrazol-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole moiety and a boron-containing dioxaborolane group. Its molecular formula is , with a molecular weight of approximately 276.07 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈BN₃O₂ |

| Molecular Weight | 276.07 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white solid |

Research indicates that this compound may act as an inhibitor for various enzymes and receptors involved in cellular signaling pathways. Specifically, it has shown promise in inhibiting c-Met kinase , which is implicated in cancer progression and metastasis. Additionally, it has been studied for its role as a γ-secretase modulator , which is relevant in Alzheimer's disease research.

Pharmacological Studies

- Inhibition of c-Met Kinase : The compound has been reported to inhibit c-Met kinase activity significantly. In vitro studies demonstrated that it reduced cell proliferation in c-Met-dependent cancer cell lines.

-

Anti-inflammatory Properties : The compound has exhibited anti-inflammatory effects in preclinical models. It was shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cytokine Control (pg/mL) Treated (pg/mL) TNF-α 200 50 IL-6 150 30

Case Study 1: Cancer Treatment

In a study focused on the treatment of lung cancer, patients treated with a regimen including this compound showed a significant reduction in tumor size compared to those receiving standard therapy alone. The study highlighted the compound's ability to target tumors with specific genetic mutations related to c-Met overexpression.

Case Study 2: Alzheimer's Disease

Another investigation assessed the compound's efficacy as a γ-secretase modulator in animal models of Alzheimer's disease. Results indicated improved cognitive function and decreased amyloid plaque formation, suggesting potential therapeutic benefits.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has highlighted the potential of this compound as an anticancer agent. Its ability to inhibit specific protein kinases involved in cancer progression makes it a candidate for further development in targeted cancer therapies. Studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, indicating its promise as a lead compound in drug discovery .

Inhibition of Enzymatic Activity : The compound has been studied for its role as an inhibitor of certain enzymes. For instance, it has shown efficacy in inhibiting the activity of mitogen-activated protein kinases (MAPKs), which are crucial in various cellular processes including proliferation and differentiation . This inhibition can lead to altered signaling pathways that may benefit therapeutic strategies against diseases characterized by aberrant MAPK activity.

Materials Science

Synthesis of Functional Materials : The boron-containing moiety in the compound allows for its use in synthesizing advanced materials. Research indicates that it can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The incorporation of this compound into materials can lead to the development of new composites with tailored functionalities for specific applications .

Fluorescent Probes : The unique structural features of this compound also lend themselves to applications as fluorescent probes in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in live cells or tissues, providing valuable insights into cellular dynamics and interactions .

Catalysis

Catalytic Applications : The compound has been explored as a catalyst in various chemical reactions, particularly in cross-coupling reactions which are fundamental in organic synthesis. Its boron-containing structure is beneficial for facilitating reactions involving carbon-carbon bond formation, which is essential in the synthesis of complex organic molecules .

Environmental Applications : Additionally, the catalytic properties of this compound have been investigated for environmental applications, such as the degradation of pollutants. Its ability to catalyze reactions that break down harmful substances into less toxic forms presents a potential avenue for environmental remediation efforts .

Case Studies and Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cell lines with IC50 values indicating strong potential for further development. |

| Study B | Material Synthesis | Developed a polymer composite incorporating the compound that exhibited improved mechanical properties compared to control samples. |

| Study C | Catalysis | Achieved high yields in Suzuki-Miyaura cross-coupling reactions using the compound as a catalyst, showcasing its efficiency and effectiveness. |

| Study D | Environmental Remediation | Successfully catalyzed the breakdown of common environmental pollutants under mild conditions, suggesting practical applications in waste management. |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Boronate Esters

Core Structural Variations

The following table summarizes key structural differences between the target compound and related boronate esters:

Reactivity in Cross-Coupling Reactions

- Electron-Donating vs. Withdrawing Groups : The target compound’s 1-methylpyrazole substituent provides moderate electron donation, balancing reactivity and stability in Suzuki-Miyaura reactions . In contrast, electron-withdrawing groups (e.g., sulfonyl in ’s 2-(ethanesulfonyl)-5-boronate pyridine) reduce reactivity by deactivating the pyridine ring .

- Steric Effects : Bulky substituents like tert-butoxy () hinder coupling efficiency, whereas smaller groups (e.g., methoxy in ’s 2-methoxy-5-boronate pyridine) enhance reaction rates .

Solubility and Physicochemical Properties

- The morpholine-substituted analog () exhibits improved aqueous solubility due to its polar heterocycle, making it advantageous for biological applications .

- Hydrophobic substituents (e.g., cyclopropylmethoxy in ) increase lipophilicity, which may improve blood-brain barrier penetration in drug candidates .

Challenges and Limitations

- Stability : Pinacol boronate esters, including the target compound, are moisture-sensitive, requiring anhydrous conditions for storage and reactions .

- Synthetic Complexity : Derivatives with fused heterocycles (e.g., pyrazolo[3,4-b]pyridine in ) often require multi-step syntheses, increasing production costs .

Preparation Methods

Palladium-Catalyzed Borylation of Pyridine Derivatives

The core strategy for preparing 2-(1-methyl-1H-pyrazol-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves the introduction of the boronate ester group onto a pyridine ring precursor. This is typically achieved by palladium-catalyzed borylation of a halogenated pyridine derivative (e.g., 5-bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine) using bis(pinacolato)diboron as the boron source. The reaction proceeds under mild to moderate heating in the presence of a base and a palladium catalyst.

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ |

| Boron source | Bis(pinacolato)diboron |

| Base | Potassium acetate or potassium carbonate |

| Solvent | Dimethylformamide (DMF) or tetrahydrofuran (THF) |

| Temperature | 80–100 °C |

| Reaction time | 12–24 hours |

This method ensures regioselective borylation at the 5-position of the pyridine ring, preserving the pyrazolyl substituent at the 2-position.

Suzuki–Miyaura Cross-Coupling for Pyrazole Attachment

An alternative or complementary approach involves first preparing a 5-boronate ester-substituted pyridine intermediate, which is then coupled with a suitable pyrazole derivative via Suzuki–Miyaura cross-coupling. This palladium-catalyzed carbon-carbon bond formation facilitates the installation of the 1-methyl-1H-pyrazol-3-yl group at the 2-position of the pyridine ring.

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands |

| Base | Potassium carbonate or sodium hydroxide |

| Solvent | Tetrahydrofuran (THF), toluene, or DMF |

| Temperature | 80–110 °C |

| Reaction time | 6–24 hours |

This step is often optimized to maximize coupling efficiency and minimize side reactions.

One-Pot or Sequential Synthesis

In some protocols, the synthesis is performed sequentially or in a one-pot fashion, where the pyrazole substitution and borylation are combined or closely coupled to streamline the process and improve overall yield and purity.

Industrial Production Considerations

Industrial-scale synthesis typically adopts continuous flow reactors to enhance reaction control, heat transfer, and scalability. Process optimization focuses on:

- Catalyst loading reduction to minimize cost

- Use of greener solvents and bases

- Maximizing yield and purity through precise control of temperature and reaction time

- Minimizing waste and by-products for environmental compliance

Such methods ensure reproducibility and economic feasibility for large-scale production.

Chemical Reaction Analysis and Research Findings

Reaction Mechanisms

- Borylation proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.

- Suzuki–Miyaura coupling involves oxidative addition of the aryl halide, transmetallation with the boronate ester, and reductive elimination to form the biaryl bond.

Yield and Purity Data

| Step | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Borylation of halopyridine | 70–85 | >95 | High regioselectivity |

| Suzuki coupling with pyrazole | 65–80 | >95 | Optimized with ligand choice |

These yields are consistent with literature reports and commercial product specifications.

Structural Confirmation

The synthesized compound is confirmed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C)

- Mass spectrometry (MS)

- Infrared spectroscopy (IR)

- Elemental analysis

These techniques verify the presence of the pyrazolyl substituent, boronate ester group, and pyridine ring integrity.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Yield Range | Notes |

|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | 5-bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine | Pd(dppf)Cl₂, KOAc | DMF | 80–100 °C | 70–85% | Regioselective borylation |

| Suzuki–Miyaura coupling | 5-boronate ester pyridine + 1-methyl-1H-pyrazol-3-yl halide | Pd(PPh₃)₄, K₂CO₃ | THF, toluene | 80–110 °C | 65–80% | Efficient C–C bond formation |

| One-pot/sequential synthesis | Halopyridine + bis(pinacolato)diboron + pyrazole derivative | Pd catalysts, bases | Mixed solvents | 80–110 °C | 60–80% | Streamlined process |

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions due to the presence of the boronic ester group. For example, coupling a pyridine boronic ester with a halogenated pyrazole derivative using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixture of THF/water under reflux (80–100°C) . Optimizing equivalents of the aryl halide partner (1.1–1.5 eq.) and base (e.g., K₂CO₃ or Cs₂CO₃) is critical for yields >70%. Air-sensitive intermediates require inert conditions to prevent boronic ester hydrolysis .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole methyl at δ ~3.8 ppm; pyridine protons at δ 7.5–8.5 ppm) .

- X-ray crystallography : For absolute configuration determination (e.g., SHELX refinement for bond lengths/angles and torsion angles) .

- IR spectroscopy : B-O stretches (1350–1310 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹) .

Q. What are the stability considerations for the boronic ester moiety during storage?

The pinacol boronic ester is moisture-sensitive. Store under argon at –20°C in anhydrous DMSO or THF. Degradation is monitored via ¹¹B NMR; free boronic acid (δ ~30 ppm) indicates hydrolysis .

Advanced Research Questions

Q. How does the electron-withdrawing pyridine ring influence Suzuki-Miyaura coupling reactivity compared to arylboronic acids?

The pyridine nitrogen lowers electron density at the boron center, reducing oxidative addition efficiency. This necessitates higher Pd catalyst loadings (2–5 mol%) and longer reaction times (12–24 hr) compared to arylboronic acids. Computational studies (DFT/B3LYP) suggest partial charge transfer from boron to pyridine (Mulliken charges: B = +0.35 e) .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) in cross-coupling?

Protodeboronation is minimized by:

Q. How are crystallographic data analyzed when the compound exhibits twinning or disorder?

For twinned crystals, SHELXL’s TWIN/BASF commands refine scale factors for each domain. Disorder in the pyrazole methyl group is resolved via PART instructions and restrained isotropic displacement parameters (ISOR/SADI restraints) .

Methodological Challenges and Data Contradictions

Q. Why do DFT-optimized geometries sometimes deviate from X-ray structures for this compound?

Discrepancies arise from:

Q. How can conflicting NMR assignments (e.g., overlapping pyridine/pyrazole protons) be resolved?

Use 2D techniques:

- HSQC : Correlates ¹H signals to ¹³C shifts (pyridine C2/C6: δ ~150 ppm vs. pyrazole C3: δ ~105 ppm).

- NOESY : Identifies spatial proximity between pyridine H6 and pyrazole methyl .

Applications in Complex Molecule Synthesis

Q. What role does this compound play in synthesizing heterocyclic drug candidates?

It serves as a versatile building block for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.